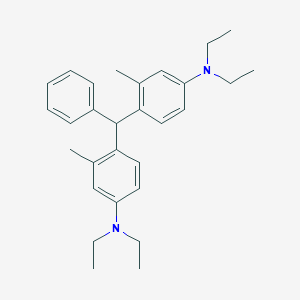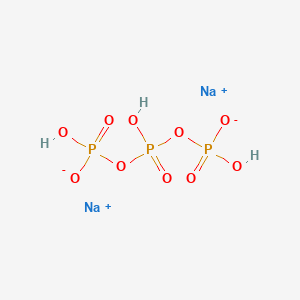
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- is a chemical compound that has been extensively studied for its scientific research applications. It is a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- is complex and varies depending on the specific receptor it is interacting with. However, in general, it works by binding to the receptor and either activating or inhibiting its activity. This can lead to a wide range of biochemical and physiological effects, depending on the receptor and the specific cellular pathway involved.
Biochemical and physiological effects:
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- has been found to have a wide range of biochemical and physiological effects. Some of these include:
- Modulating neurotransmitter release and uptake
- Regulating blood pressure and heart rate
- Influencing mood and behavior
- Regulating appetite and metabolism
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of activating or inhibiting specific receptors without affecting others. However, one limitation is that its effects can be complex and can vary depending on the cellular context, making it important to carefully design experiments to ensure accurate results.
Zukünftige Richtungen
There are many potential future directions for research involving piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)-. Some of these include:
- Developing new drugs that target specific receptors
- Studying the effects of piperazine on different cellular pathways
- Investigating the potential therapeutic uses of piperazine in various diseases and conditions
- Developing new methods for synthesizing piperazine and related compounds
Conclusion:
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- is a valuable tool for scientific research due to its specificity for certain receptors and wide range of biochemical and physiological effects. Its complex mechanism of action and potential for future research make it an important compound for researchers in various fields.
Synthesemethoden
The synthesis of piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- can be achieved through a multi-step process. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-amino-4-pyridinecarboxamide in the presence of a catalyst such as sulfuric acid. This reaction produces an intermediate compound, which is then further reacted with piperazine to yield the final product.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- has been extensively studied for its scientific research applications. One of its primary uses is as a ligand for various receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a valuable tool for studying the mechanisms of action of these receptors and developing new drugs that target them.
Eigenschaften
CAS-Nummer |
14549-68-9 |
|---|---|
Molekularformel |
C17H22N4O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4O2/c1-22-16-4-3-13(11-17(16)23-2)20-7-9-21(10-8-20)15-5-6-19-12-14(15)18/h3-6,11-12H,7-10,18H2,1-2H3 |
InChI-Schlüssel |
RGTATZHNAGDZSW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
Andere CAS-Nummern |
14549-68-9 |
Synonyme |
4-[4-(3,4-Dimethoxyphenyl)-1-piperazinyl]-3-pyridinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)










